molecular formula C20H19F2N3O3 B6543522 4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide CAS No. 1021220-18-7

4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide

Cat. No.: B6543522
CAS No.: 1021220-18-7
M. Wt: 387.4 g/mol
InChI Key: MMMWVMIQOTZZMB-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide is a benzamide derivative featuring a cyclopropaneamido group at the 4-position of the benzene ring. The N-substituent comprises an ethyl linker connected to a formamido group, which is further substituted with a 2,4-difluorophenyl moiety.

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c21-14-5-8-16(17(22)11-14)20(28)24-10-9-23-18(26)12-3-6-15(7-4-12)25-19(27)13-1-2-13/h3-8,11,13H,1-2,9-10H2,(H,23,26)(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMWVMIQOTZZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the difluorophenyl group via a formylation reaction. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or derivatives with different functional groups.

Scientific Research Applications

4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular processes. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Family

4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • Key Differences :
    • Substituents : Bromo and fluoro groups at positions 4 and 5, respectively, vs. cyclopropaneamido at position 4 in the target compound.
    • Linker : A trifluoropropoxy group replaces the ethyl formamido linker.
    • Halogenation : Chloro and fluoro on the phenyl ring vs. difluoro in the target compound.
  • Synthesis : Prepared via acylation of an aniline derivative with an acyl chloride, achieving 90% yield . This suggests that similar high-yield synthetic routes may apply to the target compound.
  • Functional Implications : The trifluoropropoxy group enhances lipophilicity, while bromo/fluoro substituents may influence electronic properties and steric interactions.
2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
  • Key Differences :
    • Core Structure : Cyclopropaneamine vs. benzamide.
    • Substituents : Methylcyclopropane and difluorophenyl groups are shared, but the target compound incorporates these into a benzamide scaffold.

Substituent Effects on Properties

Cyclopropane Moieties
  • Target Compound : The cyclopropaneamido group introduces ring strain, which may enhance reactivity or conformational rigidity.
  • Comparison : In 2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, the cyclopropane ring likely contributes to metabolic stability, a trait that may extend to the target compound .
Fluorinated Aromatic Rings
  • Target Compound : The 2,4-difluorophenyl group increases lipophilicity (logP) and resistance to oxidative metabolism.
  • Comparison : In 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide, chloro and fluoro substituents may alter electronic effects (e.g., Hammett σ values) and steric bulk compared to difluoro .

Computational Insights

While direct computational data on the target compound are absent in the provided evidence, density-functional theory (DFT) methods described by Becke (1993) and Lee et al. (1988) could predict properties such as:

  • Electron Density Distribution : Critical for understanding reactivity and binding interactions.
  • Thermochemical Accuracy : DFT with exact-exchange terms (e.g., B3LYP) achieves <3 kcal/mol error in atomization energies, applicable to modeling the target compound’s stability .

Tabulated Comparison of Key Features

Property Target Compound 4-bromo-N-(2-chloro-6-fluorophenyl)-...benzamide 2-(2,4-difluorophenyl)-...amine HCl
Core Structure Benzamide Benzamide Cyclopropaneamine
Key Substituents Cyclopropaneamido, 2,4-difluorophenyl Bromo, fluoro, trifluoropropoxy Methylcyclopropane, 2,4-difluorophenyl
Halogenation Difluoro Chloro, fluoro Difluoro
Synthetic Yield Not reported 90% Not reported
Solubility Enhancement Not reported Not reported Hydrochloride salt

Biological Activity

4-Cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula: C19H22F2N4O
  • Molecular Weight: 360.40 g/mol

Its structure features a cyclopropane ring attached to an amide group, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation has been documented in studies involving:

  • Breast Cancer Cells: In vitro studies showed a significant reduction in viability at concentrations above 10 µM.
  • Lung Cancer Cells: The compound demonstrated a dose-dependent inhibition of cell growth.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent . It appears to modulate inflammatory cytokines such as TNF-α and IL-6, reducing their levels in stimulated macrophages.

Case Studies

  • Study on Breast Cancer Cell Lines:
    • Objective: To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings: The compound reduced cell viability by approximately 60% at a concentration of 20 µM after 48 hours of treatment.
    • Mechanism: Induction of apoptosis was confirmed through annexin V staining.
  • Study on Lung Cancer Models:
    • Objective: To assess the effect on A549 lung cancer cells.
    • Findings: A significant decrease in cell proliferation was observed with IC50 values around 15 µM.
    • Mechanism: The study suggested involvement of the p53 pathway in mediating the apoptotic response.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (µM)EffectReference
AnticancerMCF-7 (Breast)2060% viability reductionStudy 1
AnticancerA549 (Lung)15Significant inhibitionStudy 2
Anti-inflammatoryMacrophagesN/AReduced TNF-α, IL-6Preliminary Findings

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